8-Aminoimidazo[1,5-A]pyrazine-3-thiol
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Overview
Description
8-Aminoimidazo[1,5-A]pyrazine-3-thiol is a heterocyclic compound with the molecular formula C₆H₆N₄S. It is characterized by the presence of an imidazo[1,5-A]pyrazine core, which is a fused bicyclic ring system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aminoimidazo[1,5-A]pyrazine-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the use of 2,3-diaminopyrazine as a substrate, which undergoes cyclization and subsequent functionalization to introduce the thiol group at the 3-position. The reaction conditions often include the use of catalysts such as yttrium triflate and specific solvents to facilitate the desired transformations .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the laboratory-scale methods. This includes scaling up the reactions, ensuring efficient purification processes, and maintaining stringent quality control to produce the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
8-Aminoimidazo[1,5-A]pyrazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to modify the imidazo[1,5-A]pyrazine core or the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the imidazo[1,5-A]pyrazine core. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown activity as an inhibitor of specific enzymes, making it a candidate for biochemical studies.
Mechanism of Action
The mechanism by which 8-Aminoimidazo[1,5-A]pyrazine-3-thiol exerts its effects involves its interaction with specific molecular targets. For instance, as a BTK inhibitor, the compound binds to the kinase hinge region, forming hydrogen bonds with key amino acids such as Ser538 and Asp539. This interaction inhibits the kinase activity, thereby modulating the B cell receptor pathway and providing therapeutic benefits in conditions like rheumatoid arthritis .
Comparison with Similar Compounds
Similar Compounds
8-Aminoimidazo[1,2-A]pyrazine-3-thiol: Another heterocyclic compound with a similar core structure but differing in the position of the fused rings.
8-Aminoimidazo[1,5-A]pyrazine-3-thione: A sulfur-containing analog with a thione group instead of a thiol group.
Uniqueness
8-Aminoimidazo[1,5-A]pyrazine-3-thiol is unique due to its specific substitution pattern and the presence of both amino and thiol groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C6H6N4S |
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Molecular Weight |
166.21 g/mol |
IUPAC Name |
8-amino-2H-imidazo[1,5-a]pyrazine-3-thione |
InChI |
InChI=1S/C6H6N4S/c7-5-4-3-9-6(11)10(4)2-1-8-5/h1-3H,(H2,7,8)(H,9,11) |
InChI Key |
DQOUEIFHZBVNLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CNC2=S)C(=N1)N |
Origin of Product |
United States |
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